

Application Notes and Protocols for Studying Progesterone Pathways Using CRISPR

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Introduction

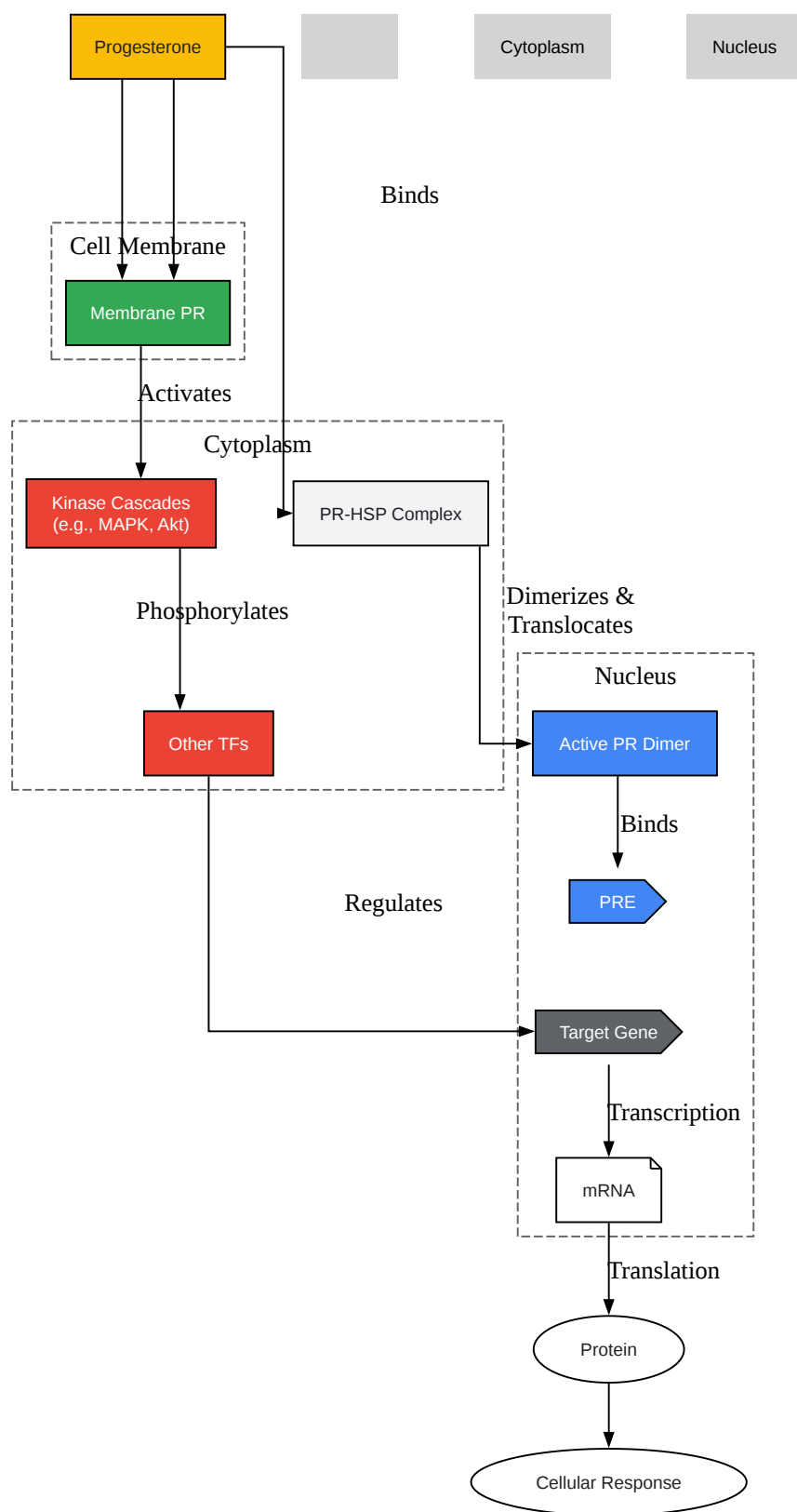
Progesterone, a key steroid hormone, plays a pivotal role in a multitude of physiological processes, including the regulation of the female reproductive cycle, pregnancy, and mammary gland development.[1][2] Its cellular effects are primarily mediated by the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] Upon binding to progesterone, the PR translocates to the nucleus, where it modulates the expression of specific target genes.[3][4] Dysregulation of the progesterone signaling pathway is implicated in various pathologies, most notably in the progression of endocrine-dependent breast cancers.[1][2]

The advent of CRISPR-Cas9 genome editing technology has revolutionized the study of signaling pathways by enabling precise and efficient gene knockout.[2] This technology utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, inducing a double-strand break (DSB). The subsequent error-prone repair by the non-homologous end joining (NHEJ) pathway often results in insertions or deletions (indels), leading to frameshift mutations and functional gene knockout.[2] These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to elucidate the intricacies of the progesterone signaling pathway, with a primary focus on knocking out the progesterone receptor gene (PGR).

Progesterone Signaling Pathways

The actions of progesterone are mediated through both classical (genomic) and non-classical (non-genomic) signaling pathways.

- **Classical Genomic Pathway:** In the canonical pathway, progesterone diffuses across the cell membrane and binds to its intracellular receptor (PR). This binding event triggers the dissociation of chaperone proteins, leading to receptor dimerization and translocation into the nucleus. Inside the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Non-Classical Non-Genomic Pathway:** Progesterone can also elicit rapid cellular responses that are independent of gene transcription. These effects are mediated by membrane-associated PRs or through the activation of cytoplasmic signaling cascades, such as the MAPK and Akt pathways.[\[5\]](#)[\[6\]](#) This can lead to the phosphorylation and activation of other transcription factors, influencing gene expression indirectly.[\[5\]](#)[\[6\]](#)



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Figure 1: Progesterone Signaling Pathways.

Application of CRISPR-Cas9 in Progesterone Pathway Research

CRISPR-Cas9 technology offers a powerful toolset for dissecting the progesterone signaling pathway. Key applications include:

- **Progesterone Receptor Knockout:** Creating cell lines or animal models lacking a functional progesterone receptor to study the necessity of PR in various biological processes.[\[2\]](#)
- **Genome-Wide CRISPR Screens:** Employing pooled CRISPR libraries to identify novel genes that regulate PR expression or mediate its downstream effects. This unbiased approach can uncover new drug targets and signaling components.
- **Investigating Drug Resistance:** Using CRISPR to model mutations or knockout genes in cancer cell lines to understand mechanisms of resistance to progestin-based therapies.

Quantitative Data from CRISPR-Based Studies

The following tables summarize representative quantitative data from studies utilizing CRISPR to investigate steroid hormone receptor pathways.

Table 1: CRISPR/Cas9-Mediated Knockdown Efficiency of Steroid Hormone Receptors

Target Gene	Cell Line/Organism	gRNA ID	Knockdown Efficiency (%)	Method of Quantification	Reference
ESR1	Mouse Preoptic GABA Neurons	gRNA-2	79 ± 7	Immunohistochemistry	[7]
ESR1	Mouse Preoptic GABA Neurons	gRNA-3	72 ± 5	Immunohistochemistry	[7]
ESR1	Mouse Preoptic GABA Neurons	gRNA-6	78 ± 3	Immunohistochemistry	[7]
EAV-HP Provirus	Chicken PGCs	Paired gRNAs (wtCas9)	29	Digital PCR	[8]
EAV-HP Provirus	Chicken PGCs	Paired gRNAs (hi-fi Cas9)	69	Digital PCR	[8]

Table 2: Phenotypic Effects of Progesterone Receptor Modulation

Gene/Pathway Modulated	Cell Line/System	Phenotypic Change	Quantitative Measurement	Reference
PGR Knockout	Mouse	Improved glucose homeostasis, increased beta-cell proliferation	Lower fasting glycemia, higher insulin levels	[9]
PGR Antagonist (RU486)	Mouse Uterus	Down-regulation of 78 known genes	≥ 2-fold decrease in mRNA expression	[10]
PGR Antagonist (RU486)	Mouse Uterus	Up-regulation of 70 known genes	≥ 2-fold increase in mRNA expression	[10]
PGR Expression	MCF7L Cells	Recruitment of ERα to PGR promoter	9-fold increase	[9]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of Progesterone Receptor (PGR) in T47D Breast Cancer Cells

This protocol describes the generation of a stable PGR knockout T47D cell line using CRISPR-Cas9 ribonucleoprotein (RNP) delivery.

Materials:

- T47D cells (ATCC HTB-133)
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- Alt-R® S.p. Cas9 Nuclease 3NLS

- Synthetic crRNA and tracrRNA targeting PGR exon 1
- Electroporation system (e.g., Neon™ Transfection System)
- PBS, Trypsin-EDTA
- Nuclease-free duplex buffer
- Genomic DNA extraction kit
- PCR primers flanking the target site
- T7 Endonuclease I
- Agarose gel electrophoresis system
- Sanger sequencing reagents

Procedure:

- sgRNA Design and Preparation:
 - Design 2-3 crRNAs targeting an early exon of the human PGR gene using a validated online tool.
 - Resuspend synthetic crRNA and tracrRNA in nuclease-free duplex buffer to a final concentration of 100 µM.
 - Combine equimolar amounts of crRNA and tracrRNA, anneal by heating at 95°C for 5 minutes, and cool to room temperature.
- RNP Complex Formation:
 - Dilute the annealed gRNA duplex and Cas9 nuclease in a suitable buffer.
 - Mix the gRNA and Cas9 protein at a 1.2:1 molar ratio.
 - Incubate at room temperature for 15-20 minutes to allow RNP complex formation.

- Cell Preparation and Electroporation:
 - Culture T47D cells to 70-80% confluency.
 - Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in an appropriate electroporation buffer at a concentration of 1×10^7 cells/mL.
 - Mix 1×10^6 cells with the prepared RNP complexes.
 - Electroporate the cells using optimized parameters for T47D cells.
 - Immediately transfer the electroporated cells to a pre-warmed culture dish with complete medium.
- Verification of Gene Editing:
 - After 48-72 hours, harvest a portion of the cells and extract genomic DNA.
 - Amplify the target region of the PGR gene by PCR using primers flanking the gRNA target site.
 - Perform a T7 Endonuclease I assay on the PCR product to detect indel mutations.
 - Run the digested products on an agarose gel. The presence of cleaved bands indicates successful editing.
- Clonal Isolation and Validation:
 - Plate the remaining electroporated cells at a very low density to obtain single-cell colonies.
 - Expand individual clones in separate wells.
 - Screen each clone for PGR knockout by genomic DNA PCR and Sanger sequencing to identify frameshift mutations.
 - Confirm the absence of PR protein expression by Western blot analysis.

Protocol 2: Genome-Wide CRISPR Knockout Screen to Identify Regulators of Progesterone Receptor Expression

This protocol provides a workflow for a pooled, genome-wide CRISPR screen to identify genes that repress PGR expression.

Materials:

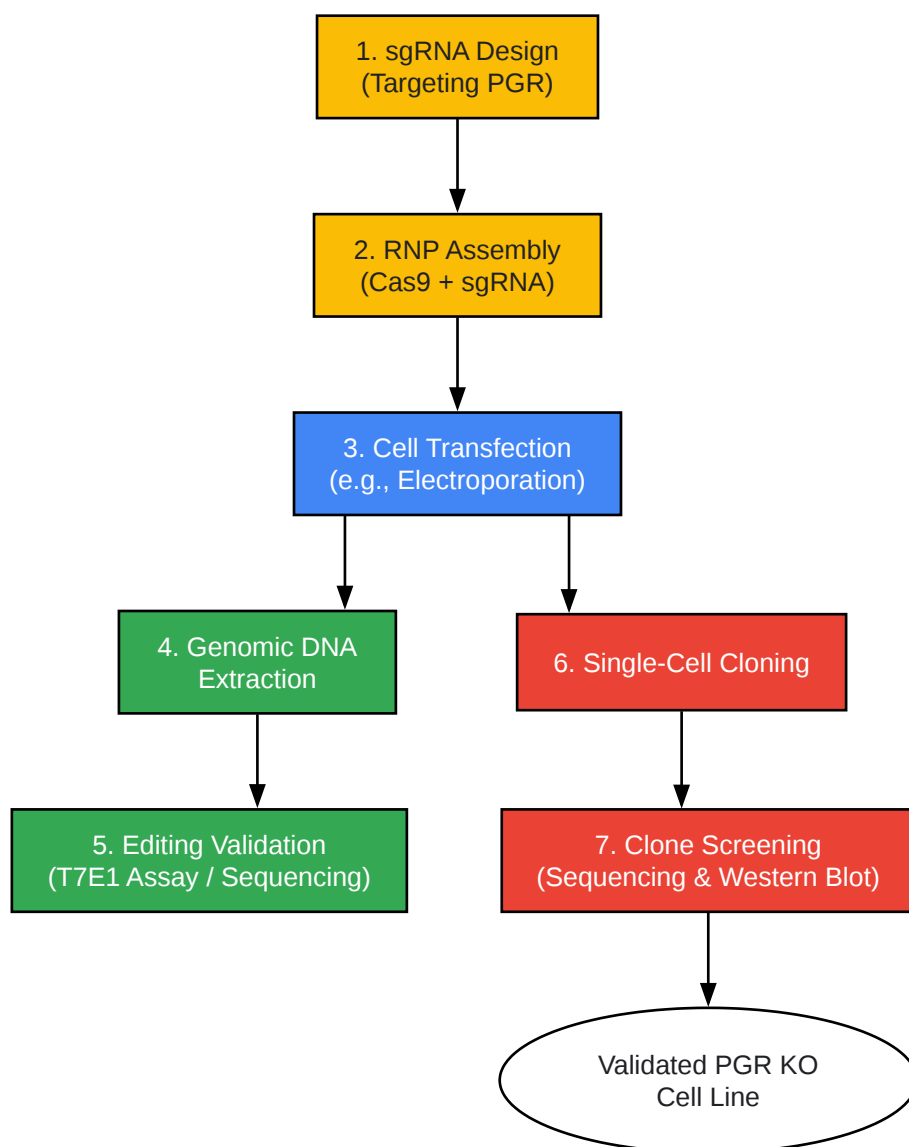
- Endometrial cancer cell line with an endogenous PGR-mCherry reporter.
- GeCKO (genome-scale CRISPR knockout) library (lentiviral format).
- Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G).
- HEK293T cells for lentivirus production.
- Polybrene.
- Fluorescence-Activated Cell Sorter (FACS).
- Next-Generation Sequencing (NGS) reagents and platform.

Procedure:

- **Lentiviral Library Production:**
 - Produce the pooled lentiviral GeCKO library by transfecting HEK293T cells with the library plasmids and packaging plasmids.
 - Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
 - Titer the viral library on the target endometrial cancer cells.
- **CRISPR Library Transduction:**
 - Transduce the PGR-mCherry reporter cells with the GeCKO lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

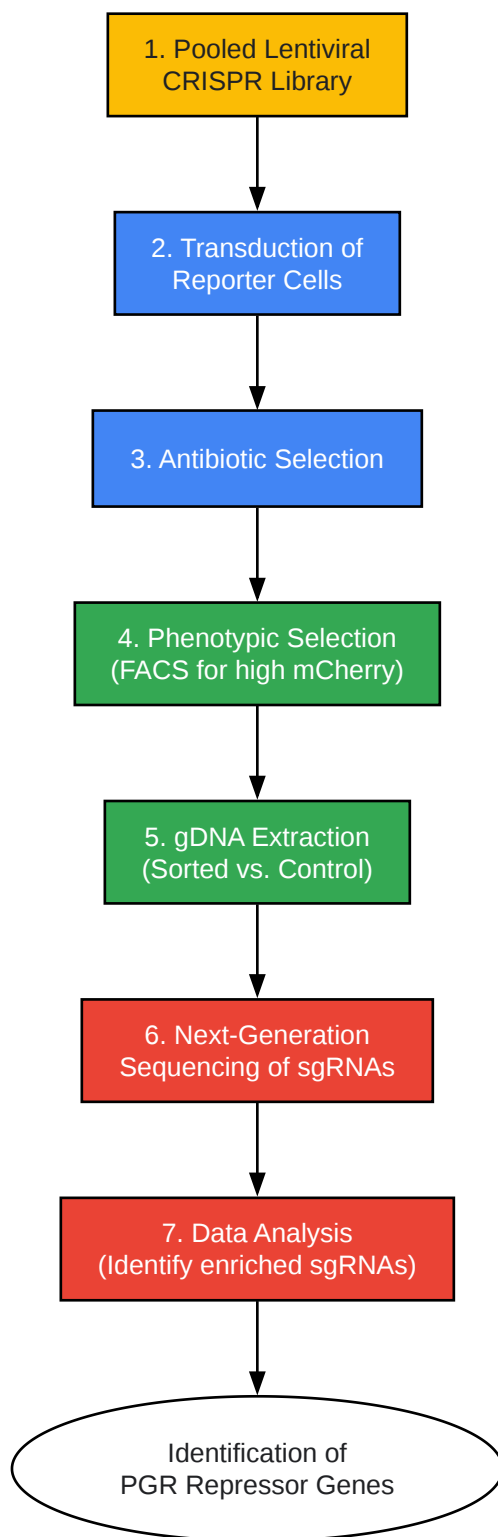
- Maintain a high cell number to ensure adequate library representation.
- Select for transduced cells using the appropriate antibiotic resistance marker from the library vector.
- Cell Sorting and Genomic DNA Extraction:
 - Culture the transduced cell population for a sufficient period to allow for gene knockout and subsequent phenotypic changes.
 - Use FACS to sort and collect cells with high mCherry expression (indicating increased PGR promoter activity).
 - Extract genomic DNA from the sorted cell population and a non-sorted control population.
- NGS and Data Analysis:
 - Amplify the sgRNA sequences from the extracted genomic DNA by PCR.
 - Perform NGS to determine the abundance of each sgRNA in the sorted and control populations.
 - Analyze the sequencing data to identify sgRNAs that are enriched in the high-mCherry population. These sgRNAs target genes that, when knocked out, lead to an increase in PGR expression, identifying them as potential repressors.

Experimental Workflows and Logical Relationships



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Figure 2: Workflow for PGR Knockout Cell Line Generation.



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Figure 3: Workflow for a Genome-Wide CRISPR Screen.

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